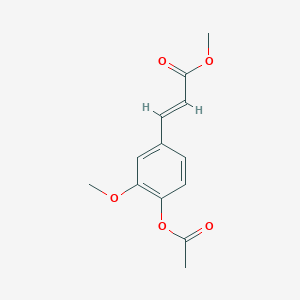

Methyl 4-acetoxy-3-methoxycinnamate

Description

Properties

CAS No. |

2309-08-2 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

methyl (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H14O5/c1-9(14)18-11-6-4-10(8-12(11)16-2)5-7-13(15)17-3/h4-8H,1-3H3/b7-5+ |

InChI Key |

HLCZBCWZTSEZGB-FNORWQNLSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC)OC |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OC)OC |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC)OC |

Other CAS No. |

2309-08-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-Hydroxycinnamate

- Structure : Differs by replacing the acetoxy group (4-OAc) with a hydroxyl group (4-OH).

- Properties :

- Higher polarity due to the free hydroxyl group, leading to increased water solubility compared to the acetoxy derivative.

- Reduced stability under acidic or enzymatic conditions, as the hydroxyl group is prone to oxidation or conjugation.

Ethyl 4-Methoxycinnamate

3-Hydroxy-4-Methoxycinnamic Acid

- Structure : Carboxylic acid form with hydroxyl and methoxy groups; lacks the ester moiety.

- Properties: Higher acidity (pKa ~4.5) due to the free carboxylic acid group, impacting ionization in physiological conditions. Limited solubility in non-polar solvents compared to esterified derivatives.

Functional Group Analysis

Ester Group Variations

Substituent Effects

- Acetoxy vs. Hydroxy : The acetoxy group in this compound enhances metabolic stability compared to Methyl 4-hydroxycinnamate, as acetylation protects against enzymatic deactivation .

- Methoxy Positioning : The 3-methoxy group may sterically hinder interactions with enzymes or receptors compared to 4-methoxy derivatives, altering bioactivity .

Research Implications and Gaps

- Synthetic Applications: The acetoxy group could facilitate esterification or transesterification reactions, as observed in diterpenoid methyl ester synthesis (e.g., sandaracopimaric acid methyl ester in ).

- Data Limitations : Direct experimental data (e.g., spectral, thermodynamic) for this compound is absent in the provided evidence, necessitating extrapolation from analogs.

Preparation Methods

Pyridine-Catalyzed Acetylation

The classical approach involves reacting methyl ferulate with acetic anhydride in the presence of pyridine as a base catalyst. This method, adapted from ferulic acid acetylation protocols, proceeds via nucleophilic acyl substitution:

Reaction Conditions :

Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation. However, drawbacks include the toxicity of pyridine, tedious post-reaction purification (requiring aqueous HCl quenching and ether extraction), and moderate yields.

Heterogeneous Catalytic Systems

Monoammonium Salt of 12-Tungstophosphoric Acid

A breakthrough in acetylation chemistry involves replacing pyridine with solid acid catalysts. The monoammonium salt of 12-tungstophosphoric acid (H₃PW₁₂O₄₀·NH₄⁺) offers high catalytic activity and reusability.

Procedure :

-

Catalyst Preparation : Ion exchange of 12-tungstophosphoric acid with ammonium carbonate, followed by calcination at 350°C for 4 hours.

-

Reaction : Methyl ferulate, acetic anhydride, and 5 wt% catalyst are stirred at 25–30°C for 3–5 hours.

-

Workup : Filtration to recover the catalyst, followed by solvent evaporation.

Advantages :

Microwave-Assisted Acetylation

Microwave irradiation accelerates reaction kinetics by enhancing molecular agitation. Using the same tungstophosphoric acid catalyst, this method reduces reaction times from hours to minutes.

Optimized Parameters :

Microwave-specific advantages include uniform heating and reduced side reactions, making it suitable for high-throughput synthesis.

Enzymatic Esterification and Acetylation

While direct enzymatic synthesis of this compound remains unexplored, lipase-catalyzed esterification of analogous cinnamates provides insights. For example, Rhizopus oryzae lipase efficiently synthesizes octyl cinnamate under ultrasound and vacuum. Adapting such conditions could streamline the esterification of ferulic acid to methyl ferulate, a critical precursor.

Key Findings from Analogous Systems :

-

Ultrasound : Enhances substrate mixing and enzyme accessibility, reducing reaction times by 50%.

-

Vacuum Systems : Remove byproducts (e.g., water), driving equilibrium toward ester formation.

Industrial-Scale Production

Continuous-Flow Systems

Industrial protocols prioritize scalability and cost-effectiveness. Continuous-flow reactors, particularly those employing supercritical CO₂-expanded solvents, enable:

-

High Conversion : ~90% yield in 3.5 hours.

-

Selectivity : Exclusive trans-isomer formation.

-

Solvent Reduction : CO₂ acts as a green solvent, minimizing waste.

Process Optimization via Response Surface Methodology (RSM)

RSM models identify optimal conditions for maximizing yield. For octyl cinnamate synthesis, variables include temperature (55–75°C), time (4–12 h), and ultrasonic power (90–150 W). A similar approach could be applied to this compound:

Second-Order Polynomial Model :

Where = molar conversion, and = independent variables.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 4-acetoxy-3-methoxycinnamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves two steps: (1) esterification of 4-hydroxy-3-methoxycinnamic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl), followed by (2) acetylation of the phenolic hydroxyl group using acetic anhydride. Optimize yields by controlling reaction temperature (60–80°C) and using inert atmospheres to prevent oxidation. Monitor progress via TLC or HPLC. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, DEPT-135) to confirm ester and acetyl group positions.

- HPLC (C18 column, UV detection at 280 nm) to assess purity (>98%).

- FT-IR to verify carbonyl stretches (C=O at ~1740 cm⁻¹ for esters, ~1700 cm⁻¹ for acetyl).

Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from impurities or solvent effects; repeat analyses in deuterated DMSO or CDCl₃ and compare with computational predictions (DFT) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis of the acetyl group.

- Dispose of waste via neutralization with dilute NaOH followed by incineration. Reference safety data sheets for structurally similar esters (e.g., Ethyl 4-methoxycinnamate) for hazard extrapolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biological activity of this compound across studies?

- Methodological Answer : Discrepancies may stem from:

- Purity variations : Validate compound purity via LC-MS and quantify impurities (e.g., residual acetic acid).

- Assay conditions : Standardize cell-based assays (e.g., antioxidant activity in RAW 264.7 macrophages) using consistent ROS detection methods (e.g., DCFH-DA).

- Structural analogs : Compare activity with deacetylated derivatives (e.g., Methyl 4-hydroxy-3-methoxycinnamate) to isolate the acetyl group’s role .

Q. What computational strategies are recommended for predicting the photostability of this compound?

- Methodological Answer :

- Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) to model UV-Vis absorption spectra and identify reactive excited states.

- Simulate degradation pathways (e.g., photooxidation of the methoxy group) using Gaussian or ORCA software.

- Validate predictions with accelerated UV exposure experiments (e.g., 365 nm LED, 48 hours) and HPLC degradation profiling .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).

- Use SHELXL for structure refinement, focusing on torsional angles of the cinnamate backbone.

- Compare experimental data (X-ray) with computational geometry optimizations to identify conformational flexibility or polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.